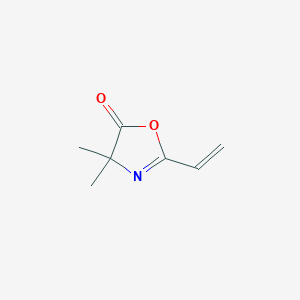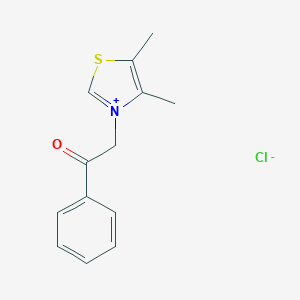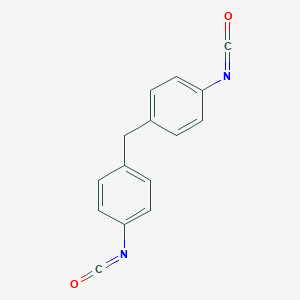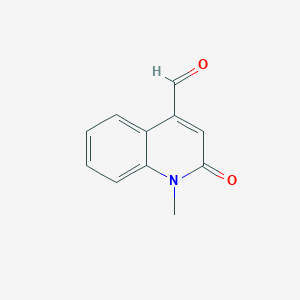![molecular formula C8H14O2 B179507 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol CAS No. 139963-74-9](/img/structure/B179507.png)
1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 . It is also known by other names such as Cyclopropanol, 1,1’-(1,2-ethanediyl)bis-, and 1,1’-(Ethane-1,2-diyl)bis(cyclopropan-1-ol) .
Synthesis Analysis
The synthesis of cyclopropanols, which includes 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol, can be achieved through several methods. One method involves the reaction of bimetallic CH2(ZnI)2 with α-chloroaldehydes, leading to a diastereoselective synthesis of trans-2-substituted cyclopropanols . Another method involves the titanium (IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide .Molecular Structure Analysis
The molecular structure of 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol consists of a cyclopropane ring with an ethyl group and a hydroxycyclopropyl group attached to it .Chemical Reactions Analysis
Cyclopropanols, including 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol, can undergo various chemical reactions. For instance, they can react with diverse organometallic reagents to yield 1-substituted cyclopropanols . They can also undergo reactions such as the Kulinkovich reaction on lactones or THP-protected hydroxy esters to give cyclopropyl diols .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
The compound has been utilized in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives. In a study by Pang, Ritter, and Tabatabai (2003), ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a similar cyclopropane derivative, was oligomerized using horseradish peroxidase as a catalyst. This process occurred in an aqueous medium at room temperature, highlighting the potential of cyclopropane derivatives in polymer chemistry for creating cross-linked oligomers via free radical polymerization (Pang, Ritter, & Tabatabai, 2003).
Ethylene Precursor in Plants
Cyclopropane derivatives have been identified as significant in plant biochemistry. Hoffman, Yang, and McKeon (1982) discovered that when labeled 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, was administered to light-grown wheat leaves, it was primarily converted into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid. This finding underscores the role of cyclopropane derivatives in the ethylene biosynthesis pathway in plants, contributing to our understanding of plant growth and senescence processes (Hoffman, Yang, & McKeon, 1982).
Stress Mitigation in Plants
In a study by Tiwari et al. (2018), 1-Aminocyclopropane-1-carboxylic acid deaminase (ACCd) producing beneficial rhizobacteria were applied to Panicum maximum exposed to salt and drought stress. The bacteria significantly enhanced plant growth, water conservation, and biomass characteristics by degrading ACC, a precursor molecule of ethylene elevated in plants under stress. This research highlights the potential application of cyclopropane derivatives in agriculture to improve plant resilience to abiotic stresses (Tiwari, Duraivadivel, Sharma, & P., 2018).
Eigenschaften
IUPAC Name |
1-[2-(1-hydroxycyclopropyl)ethyl]cyclopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7(1-2-7)5-6-8(10)3-4-8/h9-10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSPWZSTDUVAJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCC2(CC2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353020 |
Source


|
| Record name | 1-[2-(1-hydroxycyclopropyl)ethyl]cyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139963-74-9 |
Source


|
| Record name | 1-[2-(1-hydroxycyclopropyl)ethyl]cyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)





![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)


![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)


